

# Unveiling 4-Nitrophenethyl Alcohol: A Technical Guide to its Discovery and First Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Nitrophenethyl alcohol*

Cat. No.: B126260

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This technical guide provides an in-depth exploration of the discovery and seminal synthesis of **4-nitrophenethyl alcohol**, a key building block in modern organic synthesis and drug discovery. While its contemporary applications are widespread, understanding its origins is crucial for appreciating the evolution of synthetic chemistry and for the innovative development of new methodologies. This document compiles the earliest known synthesis and physico-chemical characterizations of this important nitro compound.

## Discovery and First Synthesis

The first documented synthesis of **4-nitrophenethyl alcohol**, also known as p-nitrophenylethyl alcohol, is credited to L. Edeleanu and G. A. Filitti in 1887. Their pioneering work, published in the *Berichte der deutschen chemischen Gesellschaft*, laid the foundation for the future utility of this compound. The synthesis was achieved through the nitration of phenethyl alcohol.

The initial approach involved the direct nitration of phenethyl alcohol using a mixture of nitric and sulfuric acids. However, this method often resulted in oxidation and the formation of byproducts. A more refined and successful method, also detailed in early literature, involves a two-step process starting from phenethyl acetate. This approach provides better control over the reaction and improves the yield of the desired product.

## Experimental Protocols

The following sections provide a detailed methodology for the first successful synthesis of **4-nitrophenethyl alcohol**, compiled from foundational literature.

## Synthesis of 4-Nitrophenethyl Acetate

The precursor, 4-nitrophenethyl acetate, was prepared by the nitration of phenethyl acetate.

Materials:

- Phenethyl acetate
- Fuming nitric acid (sp. gr. 1.52)
- Sulfuric acid (concentrated)
- Ice
- Water
- Ether
- Sodium carbonate solution

Procedure:

- A mixture of 100 grams of fuming nitric acid and 200 grams of concentrated sulfuric acid was prepared and cooled in a freezing mixture.
- To this cooled acid mixture, 100 grams of phenethyl acetate was added dropwise with constant stirring, ensuring the temperature did not rise above 0°C.
- After the addition was complete, the reaction mixture was allowed to stand for a short period before being poured onto a large quantity of crushed ice.
- The oily product that separated was extracted with ether.
- The ethereal solution was washed with water, followed by a dilute sodium carbonate solution, and then again with water until neutral.

- The ether was distilled off, and the remaining oil was purified by distillation under reduced pressure. The fraction boiling at 185-190°C (at 20 mm Hg) was collected as 4-nitrophenethyl acetate.

## Saponification to 4-Nitrophenethyl Alcohol

The synthesized 4-nitrophenethyl acetate was then saponified to yield **4-nitrophenethyl alcohol**.

Materials:

- 4-Nitrophenethyl acetate
- Potassium hydroxide
- Ethanol
- Water
- Hydrochloric acid (dilute)

Procedure:

- A solution of 50 grams of potassium hydroxide in 500 cc of 80% ethanol was prepared.
- To this solution, 100 grams of 4-nitrophenethyl acetate was added.
- The mixture was heated on a water bath until the saponification was complete, as indicated by the disappearance of the ester odor.
- The majority of the ethanol was removed by distillation.
- The residue was diluted with a large volume of water and acidified with dilute hydrochloric acid.
- Upon cooling, **4-nitrophenethyl alcohol** crystallized from the solution.
- The crude product was collected by filtration and purified by recrystallization from hot water, yielding pale yellow needles.

## Data Presentation

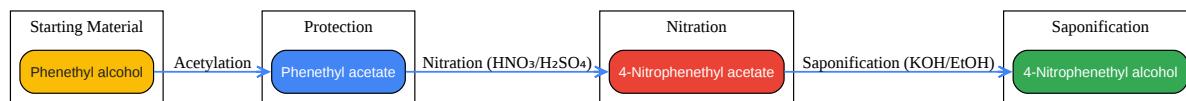
The following tables summarize the key quantitative data reported in the early characterization of **4-Nitrophenethyl Alcohol**.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	167.16 g/mol
Appearance	Pale yellow needles or crystalline powder
Melting Point	61-62 °C
Boiling Point	177 °C at 16 mmHg
Solubility	Sparingly soluble in cold water, soluble in hot water, ethanol, and ether

Table 1: Physicochemical Properties of **4-Nitrophenethyl Alcohol**

## Logical Relationships in the First Synthesis

The synthesis of **4-nitrophenethyl alcohol** from phenethyl alcohol via the acetate intermediate can be visualized as a logical workflow. This approach was crucial to avoid the strong oxidizing conditions of direct nitration of the free alcohol.



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First Synthesis Workflow

This diagram illustrates the strategic use of a protecting group (acetyl) to achieve the desired nitration at the para position of the benzene ring without oxidizing the primary alcohol functionality. This foundational work demonstrates a key principle in organic synthesis that remains relevant today.

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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)